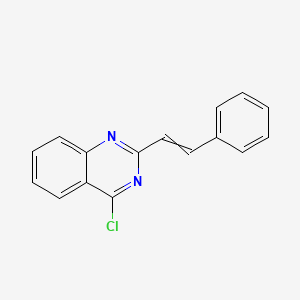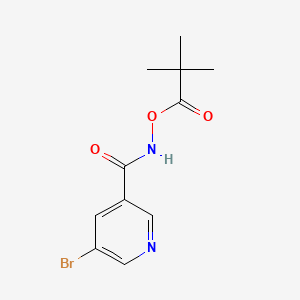
5-bromo-N-(pivaloyloxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(pivaloyloxy)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pivaloyloxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pivaloyloxy)nicotinamide typically involves the following steps:
Bromination of Nicotinamide: The starting material, nicotinamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Pivaloylation: The brominated nicotinamide is then reacted with pivaloyl chloride in the presence of a base such as pyridine or triethylamine to introduce the pivaloyloxy group.
The overall reaction can be summarized as follows:
Nicotinamide+Br2→5-Bromonicotinamide5-Bromonicotinamide+Pivaloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(pivaloyloxy)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinamide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Hydrolysis: 5-Bromonicotinamide.
Oxidation and Reduction: Corresponding oxidized or reduced products of the nicotinamide ring.
Applications De Recherche Scientifique
5-Bromo-N-(pivaloyloxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and as a tool for chemical biology research.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(pivaloyloxy)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pivaloyloxy group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-phenylnicotinamide
- 5-Bromo-N-cyclohexylnicotinamide
- 5-Bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide
Comparison
5-Bromo-N-(pivaloyloxy)nicotinamide is unique due to the presence of the pivaloyloxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 5-bromo-N-phenylnicotinamide and 5-bromo-N-cyclohexylnicotinamide, which have different substituents on the nitrogen atom. The pivaloyloxy group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H13BrN2O3 |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
[(5-bromopyridine-3-carbonyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)10(16)17-14-9(15)7-4-8(12)6-13-5-7/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
BFYKLEBMIGAWKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)ONC(=O)C1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
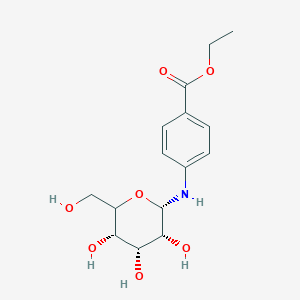
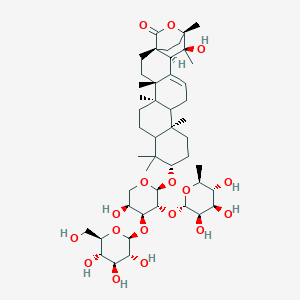
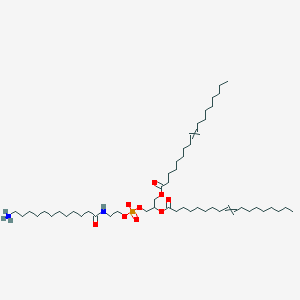
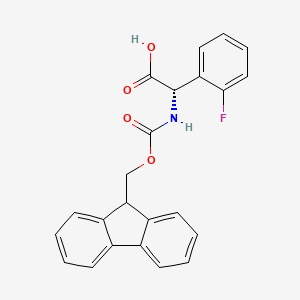
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
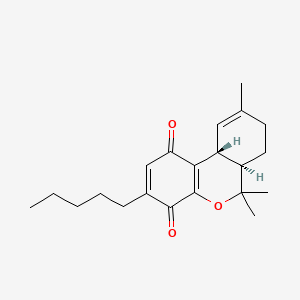
![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
